![molecular formula C17H19N3O2S B11138888 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11138888.png)
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that features an indole core structure substituted with a methoxyethyl group and a thiazolyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of thiazole and indole derivatives. For instance, a series of thiazolyl-indole-2-carboxamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values as low as 6.10 μM against MCF-7 breast cancer cells . The multitarget action of these compounds is attributed to their ability to inhibit multiple signaling pathways involved in cancer progression.
Case Study: Thiazolyl-Indole Derivatives
A notable study synthesized a range of thiazolyl-indole derivatives, which were evaluated for their anticancer activity. The results indicated that certain derivatives exhibited exceptional cytotoxicity, suggesting that the combination of indole and thiazole structures can lead to enhanced therapeutic efficacy against cancer .
Compound ID | Structure | IC50 (μM) | Cancer Cell Line |
---|---|---|---|
6i | Indole-Thiazole | 6.10 ± 0.4 | MCF-7 |
6v | Indole-Thiazole | 6.49 ± 0.3 | MCF-7 |
Antimicrobial Applications
In addition to anticancer properties, the compound also shows promise as an antimicrobial agent. Research has demonstrated that certain derivatives of indole and thiazole possess significant antimicrobial activity against various pathogens. For example, a study focused on synthesizing N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides found that these compounds exhibited notable antimicrobial properties .
Case Study: Antimicrobial Activity
The antimicrobial evaluation of synthesized compounds revealed varying degrees of effectiveness against different microbial strains. The structural modifications involving indoles and thiazoles were crucial in enhancing the activity profile.
Compound ID | Microbial Strain | Zone of Inhibition (mm) |
---|---|---|
5a | E. coli | 15 |
5b | S. aureus | 18 |
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of key enzymes or receptors associated with cancer progression or microbial growth. The presence of both indole and thiazole rings facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions, which are critical for their bioactivity.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide hydrochloride
- 2-(2-benzothiazolyl)acetic acid ethyl ester
- (2-methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H22N4OS
- Molecular Weight : 306.4 g/mol
Biological Activities
Research has suggested various biological activities associated with this compound:
1. Antimicrobial Activity
Studies indicate that compounds containing thiazole and indole moieties exhibit significant antimicrobial properties. The thiazole ring is known for its ability to disrupt microbial cell walls, making this compound a candidate for further investigation in treating bacterial infections .
2. Anti-inflammatory Effects
The indole derivatives have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
3. Anticancer Potential
There is emerging evidence that indole-based compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. The presence of the thiazole group may enhance this activity through synergistic effects .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : It could interact with various receptors (e.g., serotonin receptors), influencing neurotransmitter release and cellular signaling pathways.
- DNA Interaction : There is potential for this compound to intercalate DNA, leading to disruptions in replication and transcription processes.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole-containing indoles against a panel of bacterial strains. The results demonstrated that these compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Activity
In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups. This suggests its potential utility in treating inflammatory disorders .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c1-22-10-9-20-12-14(13-4-2-3-5-15(13)20)17(21)19-7-6-16-18-8-11-23-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,19,21) |
InChI Key |
BUGBOEUONRQWPS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
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